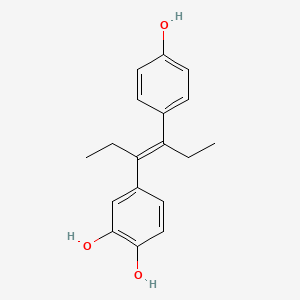

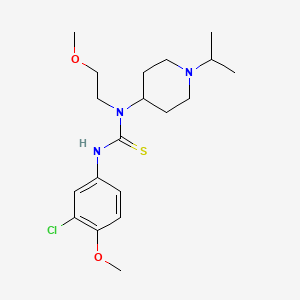

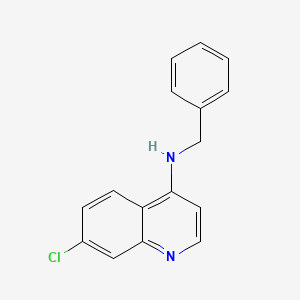

![molecular formula C42H63N16O10S3+ B1230033 3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B1230033.png)

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium is a derivative of bleomycin, a glycopeptide antibiotic produced by the bacterium Streptomyces verticillus. Bleomycin is widely used in chemotherapy for its ability to induce DNA strand breaks, leading to cell death. This compound, as the name suggests, is a deglycosylated form of bleomycin A2, meaning it lacks the sugar moiety present in the parent compound. This modification can alter its interaction with DNA and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium can be synthesized from bleomycin A2 through a deglycosylation process. This involves the removal of the carbohydrate moiety from bleomycin A2. The process typically involves the use of specific enzymes or chemical reagents that selectively cleave the glycosidic bond . For instance, one method involves dissolving bleomycin A2 in water to create a stock solution, followed by dilution with a buffer solution and subsequent enzymatic or chemical treatment to remove the sugar moiety .

Industrial Production Methods: Industrial production of deglycobleomycin A2 would likely follow a similar process but on a larger scale. This would involve the fermentation of Streptomyces verticillus to produce bleomycin A2, followed by the deglycosylation process. The product would then be purified using techniques such as high-performance liquid chromatography (HPLC) and verified using methods like nuclear magnetic resonance (NMR) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its interaction with DNA and its overall biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving deglycobleomycin A2 include transition metal ions such as iron and copper, which facilitate oxidative cleavage of DNA . The reactions typically occur under physiological conditions, with the presence of oxygen being a critical factor .

Major Products Formed: The major products formed from the reactions of deglycobleomycin A2 include cleaved DNA fragments. The oxidative cleavage of DNA by deglycobleomycin A2 results in the formation of single and double-strand breaks, which are crucial for its antitumor activity .

Scientific Research Applications

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA cleavage and the role of glycosylation in drug activity . In biology, it serves as a tool to investigate DNA-protein interactions and the effects of DNA damage on cellular processes . In medicine, deglycobleomycin A2 is explored for its potential as an anticancer agent, given its ability to induce DNA strand breaks . Industrially, it can be used in the development of new antibiotics and chemotherapeutic agents .

Mechanism of Action

The mechanism of action of deglycobleomycin A2 involves its binding to DNA and the subsequent induction of oxidative cleavage. The compound binds to DNA primarily at guanine-containing sequences, facilitated by the presence of transition metal ions such as iron . The binding of deglycobleomycin A2 to DNA leads to the generation of reactive oxygen species, which cause oxidative damage to the DNA, resulting in strand breaks . This damage ultimately leads to cell death, making deglycobleomycin A2 an effective antitumor agent .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to deglycobleomycin A2 include bleomycin A2, bleomycin B2, and other deglycosylated derivatives of bleomycin . These compounds share a similar core structure but differ in their glycosylation patterns and specific functional groups.

Uniqueness: What sets deglycobleomycin A2 apart from its counterparts is the absence of the sugar moiety, which significantly alters its interaction with DNA and its overall biological activity . This modification can lead to differences in DNA cleavage patterns, binding affinities, and therapeutic efficacy .

Properties

Molecular Formula |

C42H63N16O10S3+ |

|---|---|

Molecular Weight |

1048.3 g/mol |

IUPAC Name |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium |

InChI |

InChI=1S/C42H62N16O10S3/c1-18-29(55-36(58-34(18)45)23(12-27(44)60)50-13-22(43)35(46)63)40(67)57-31(33(62)24-14-47-17-51-24)41(68)52-20(3)32(61)19(2)37(64)56-30(21(4)59)39(66)49-10-8-28-53-26(16-69-28)42-54-25(15-70-42)38(65)48-9-7-11-71(5)6/h14-17,19-23,30-33,50,59,61-62H,7-13,43H2,1-6H3,(H11-,44,45,46,47,48,49,51,52,55,56,57,58,60,63,64,65,66,67,68)/p+1/t19-,20+,21+,22-,23-,30-,31-,32-,33-/m0/s1 |

InChI Key |

FJVNPYBGZSWJBU-DJYWCVPWSA-O |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCC[S+](C)C)O |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCC[S+](C)C)O |

Synonyms |

deglyco-bleomycin deglyco-bleomycin B2 deglycobleomycin deglycobleomycin A2 deglycosylated BLM deglycosylated-bleomycin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

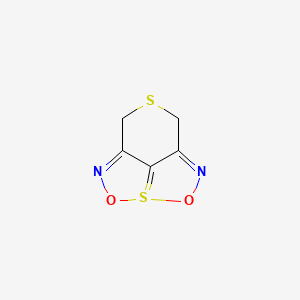

![N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)

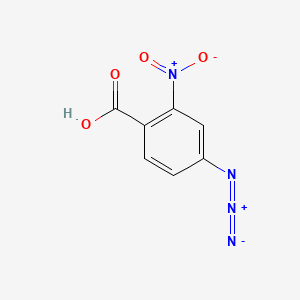

![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)

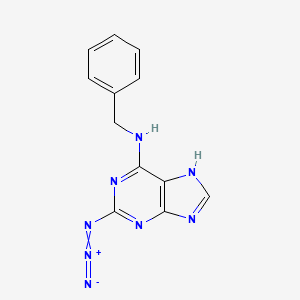

![3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide](/img/structure/B1229954.png)

![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)